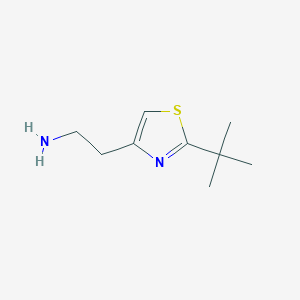

2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine is a chemical compound with the molecular formula C9H16N2S. It is a member of the thiazole family, which is known for its diverse biological activities. The compound features a thiazole ring substituted with a tert-butyl group and an ethanamine side chain, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine typically involves the reaction of 2-tert-butyl-1,3-thiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the ethanamine side chain under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted ethanamine derivatives.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that thiazole derivatives, including 2-(2-tert-butyl-1,3-thiazol-4-yl)ethan-1-amine, exhibit significant antitumor properties. A study highlighted the compound's selective activity against melanoma and breast cancer cell lines. Molecular docking studies suggested that it interacts effectively with key targets such as B-RAFV600E and EGFR kinases, indicating potential as an anticancer agent .

Case Study:

A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects. Among them, compounds similar to this compound showed promising results with GI50 values comparable to established chemotherapeutics like erlotinib .

Fungicidal Properties

The thiazole moiety is known for its fungicidal activity. Compounds like this compound have been investigated for their efficacy against various fungal pathogens affecting crops.

Data Table: Efficacy Against Fungal Strains

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Fusarium oxysporum | 15 |

| Botrytis cinerea | 18 | |

| Alternaria solani | 20 |

These findings suggest that the compound could be developed into a biofungicide for agricultural use .

Organic Buffering Agent

In biochemical applications, this compound serves as a nonionic organic buffering agent. It is particularly useful in maintaining pH levels in cell culture media, which is critical for the growth of various cell types.

Application Overview:

The compound is effective in a pH range of 6 to 8.5, making it suitable for a variety of biological assays and experiments .

Mécanisme D'action

The mechanism of action of 2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethanamine side chain can enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Tert-butyl-1,3-thiazol-4-yl)ethanol

- 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid

- 2-(2-Tert-butyl-1,3-thiazol-4-yl)ethylamine

Uniqueness

2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine side chain allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Activité Biologique

2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article reviews the existing literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy against various pathogens.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C9H16N2S |

| Molecular Weight | 184.31 g/mol |

| MDL Number | MFCD05221830 |

| PubChem CID | 4016996 |

| IUPAC Name | This compound |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Synthesis

The synthesis of this compound typically involves a condensation reaction between tert-butyl thiazole derivatives and appropriate amines. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain thiazole compounds against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MICs) . The presence of a thiazole ring is crucial for this activity, as modifications can significantly alter efficacy.

Antiparasitic Activity

The compound has shown promising results in antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have demonstrated that related thiazole derivatives exhibit trypanocidal activity with IC50 values ranging from 0.42 µM to 0.80 µM . These findings suggest that the structural characteristics of thiazoles contribute to their ability to penetrate cellular membranes and exert toxic effects on protozoa.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- The presence of an aliphatic amine group enhances trypanocidal activity.

- Lipophilic substitutions at the C-2 position of the thiazole ring can improve antibacterial properties.

- Modifications at the C-4 position are sensitive and can lead to loss of activity if not optimized .

Case Studies

- Antitubercular Activity : A study synthesized a series of thiazole derivatives and tested their activity against M. tuberculosis. The most potent analogs demonstrated selective toxicity towards mycobacterial species while sparing mammalian cells .

- Antiparasitic Activity : In another investigation, compounds structurally related to this compound were evaluated for their activity against T. brucei. The results indicated that derivatives with bulky substituents at the amino end showed enhanced potency compared to simpler analogs .

Propriétés

IUPAC Name |

2-(2-tert-butyl-1,3-thiazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-9(2,3)8-11-7(4-5-10)6-12-8/h6H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPJCSLSQJEZMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.